
4-Bromo-2,5-dimethylpyridine 1-oxide
Overview
Description
4-Bromo-2,5-dimethylpyridine 1-oxide is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
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Q & A
Basic Questions
Q. What are the established synthetic protocols for 4-Bromo-2,5-dimethylpyridine 1-oxide, and how can reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves bromination of 2,5-dimethylpyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids), followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to form the N-oxide. Key parameters include temperature (e.g., 0–25°C for bromination), stoichiometry, and solvent polarity. Post-synthesis, purification via column chromatography or recrystallization ensures purity. Reaction optimization may require iterative adjustments to bromination time and oxidation efficiency to minimize side products .
Q. How do researchers utilize NMR and IR spectroscopy to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Expect downfield shifts for protons near the N-oxide group (e.g., δ 8.0–8.5 ppm for aromatic protons adjacent to the N-oxide). Methyl groups (C2 and C5) typically appear as singlets around δ 2.3–2.6 ppm.
- 13C NMR : The N-oxide carbon resonates at δ 120–130 ppm, while brominated carbons show characteristic deshielding.
- IR : A strong absorption band near 1250–1300 cm⁻¹ confirms the N-O stretch.
Comparative analysis with spectral data from analogous compounds (e.g., 4-Bromo-2,3-dimethylpyridine 1-oxide) is critical for validation .
Q. What strategies are recommended for optimizing the solubility and stability of this compound in experimental settings?
- Methodological Answer : Solubility can be enhanced using polar aprotic solvents (e.g., DMSO or DMF) or by derivatization (e.g., introducing hydrophilic groups via Suzuki coupling). Stability studies should assess degradation under varying pH, temperature, and light exposure. For biological assays, lyophilization or formulation with cyclodextrins may improve aqueous stability. Monitor stability via HPLC over 24–72 hours to identify optimal storage conditions .
Advanced Research Questions
Q. How can molecular docking studies guide the modification of this compound to enhance its enzyme inhibitory activity?
- Methodological Answer : Use docking software (e.g., AutoDock Vina) to model interactions between the compound and target enzymes like CYP1B1. Focus on key residues (e.g., hydrophobic pockets or catalytic sites) and analyze binding energy scores. For example, substituting the bromine atom with bulkier halogens or adding hydrogen-bond donors (e.g., -OH or -NH₂) at specific positions may improve affinity. Validate predictions with in vitro assays (e.g., EROD assay for CYP1B1 inhibition) .
Q. What experimental approaches are effective in resolving contradictory data in structure-activity relationship (SAR) studies of pyridine N-oxide derivatives?
- Methodological Answer :
- Orthogonal Assays : Compare results from multiple assays (e.g., enzymatic inhibition vs. cellular viability) to distinguish direct target effects from off-target interactions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to confirm interactions observed in docking studies.
- Metabolic Profiling : Assess whether contradictory activity stems from metabolite interference (e.g., using liver microsomes).
For example, SAR contradictions in CYP1B1 inhibition were resolved by correlating docking results with steric effects of substituent positions .
Q. How can DFT calculations be integrated with experimental data to elucidate the corrosion inhibition mechanisms of this compound?
- Methodological Answer : Perform DFT calculations (e.g., using Gaussian or ORCA) to map electron density distributions, Fukui indices, and HOMO/LUMO energies. These predict reactive sites for donor-acceptor interactions with metal surfaces. Experimentally, validate predictions via electrochemical impedance spectroscopy (EIS) and polarization curves. For pyridine N-oxides, the N-oxide group and bromine atom often enhance adsorption on iron or steel, reducing corrosion rates .
Q. What methodologies are employed to assess the metabolic stability and pharmacokinetic behavior of this compound in preclinical models?
- Methodological Answer :
- In Vitro : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
- In Vivo : Administer the compound to rodents and collect plasma samples at timed intervals. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate half-life (t₁/₂), Cₘₐₓ, and AUC. For example, a related N-oxide derivative (2-(pyridin-3-yl)estradiol) showed a plasma half-life of 4.2 hours in rats, suggesting moderate metabolic stability .
Q. In the absence of direct literature on this compound, how can researchers extrapolate biological activity data from structurally analogous compounds?
- Methodological Answer : Compare substituent effects using data from analogs like 4-Bromo-2,3-dimethylpyridine 1-oxide. For instance:
- Antimicrobial Activity : Test against Gram-positive/negative bacteria and fungi, referencing analogs with MIC values ≤10 µg/mL.
- Enzyme Inhibition : Use homology models of target enzymes (e.g., CYP1B1 or TYK2) to predict binding modes.
Prioritize analogs with similar logP, polar surface area, and electronic profiles for reliable extrapolation .
Properties
CAS No. |
17117-24-7 |
---|---|
Molecular Formula |
C7H8BrNO |
Molecular Weight |
202.05 g/mol |
IUPAC Name |
4-bromo-2,5-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8BrNO/c1-5-4-9(10)6(2)3-7(5)8/h3-4H,1-2H3 |
InChI Key |
WQBUJKNLUQKSKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])C)Br |
Origin of Product |
United States |
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